molecular formula C14H14N4 B1225064 5,7-dimethyl-N-phenyl-2-pyrazolo[1,5-a]pyrimidinamine

5,7-dimethyl-N-phenyl-2-pyrazolo[1,5-a]pyrimidinamine

Cat. No. B1225064
M. Wt: 238.29 g/mol
InChI Key: YPPYKGDEXRKFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethyl-N-phenyl-2-pyrazolo[1,5-a]pyrimidinamine is a pyrazolopyrimidine.

Scientific Research Applications

Molecular Structure Analysis

  • In a study examining the molecular structure of pyrazolo[3,4-d]pyrimidine-based molecules, it was found that different isomeric compounds show varying intermolecular interactions, like C-H...O hydrogen bonds and C-H...pi interactions, which are significant in understanding the properties and potential applications of these molecules (Avasthi et al., 2002).

Synthesis and Reactivity

  • A study on the synthesis of N-alkylated derivatives of pyrazolo[1,5-a]pyrimidine revealed insights into the factors influencing enamine rearrangements, providing a deeper understanding of the chemical behavior of such compounds (Danagulyan et al., 2002).
  • Research on the synthesis and structural characterization of pyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy provides essential information on the molecular structure and potential reactivity of these compounds (Aggarwal et al., 2009).

Anticancer and Antimicrobial Activity

  • A study reported the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their testing for antitumor activity on the MCF-7 human breast adenocarcinoma cell line, highlighting their potential in cancer research (Abdellatif et al., 2014).
  • Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for antimicrobial activity, indicating their potential as RNA polymerase inhibitors and antimicrobial agents (Abdallah & Elgemeie, 2022).

Biological Interactions

  • A study synthesized water-soluble pyrazolo[1,5-a]pyrimidine derivatives and investigated their interactions with bovine serum albumin (BSA), shedding light on the biological interactions of these compounds (He et al., 2020).

Synthesis of Novel Compounds

  • Research on the synthesis of novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity provided insights into the development of new therapeutic agents (Quiroga et al., 1999).
  • A study described the synthesis, characterization, and anti-breast cancer activity of new heterocycles incorporating the pyrazolo[1,5-a]pyrimidine moiety, demonstrating its relevance in developing anticancer drugs (Ghorab et al., 2014).

properties

Product Name

5,7-dimethyl-N-phenyl-2-pyrazolo[1,5-a]pyrimidinamine

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C14H14N4/c1-10-8-11(2)18-14(15-10)9-13(17-18)16-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17)

InChI Key

YPPYKGDEXRKFMA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC(=NN12)NC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)NC3=CC=CC=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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